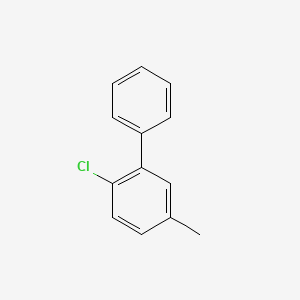
2-Chloro-5-methyl-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-methyl-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a chlorine atom attached to the second position and a methyl group attached to the fifth position of one of the benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloro-5-methyl-biphenyl can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically occurs under mild conditions and is tolerant of various functional groups .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of Grignard reagents. For example, the reaction between o-chlorobenzonitrile and p-methylphenylmagnesium chloride in the presence of a catalyst can yield the desired biphenyl derivative .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-5-methyl-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The biphenyl structure can be reduced under specific conditions to form cyclohexyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel can be used in hydrogenation reactions.
Major Products:
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of 2-chloro-5-methylbenzoic acid.
Reduction: Formation of cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-methyl-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of biphenyl derivatives in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Chloro-5-methyl-biphenyl exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-biphenyl: Lacks the methyl group, making it less sterically hindered.
4-Chloro-5-methyl-biphenyl: The chlorine atom is in a different position, affecting its reactivity.
2-Methyl-biphenyl: Lacks the chlorine atom, resulting in different chemical properties.
Uniqueness: The presence of both electron-withdrawing (chlorine) and electron-donating (methyl) groups on the biphenyl structure provides a unique balance of electronic effects that can be exploited in various chemical reactions .
Eigenschaften
Molekularformel |
C13H11Cl |
|---|---|
Molekulargewicht |
202.68 g/mol |
IUPAC-Name |
1-chloro-4-methyl-2-phenylbenzene |
InChI |
InChI=1S/C13H11Cl/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI-Schlüssel |
LIZPPFGYOGLJAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-dihydroxy-N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide](/img/structure/B13146165.png)
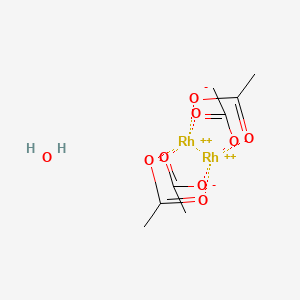


![Tert-butyl 4-[1,2-bis(benzotriazol-1-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B13146195.png)
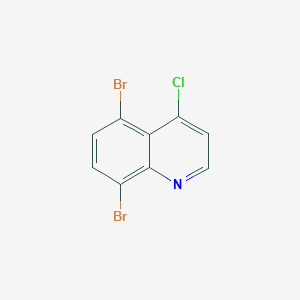
![2-[(1-Methylpiperidin-4-yl)amino]acetamide](/img/structure/B13146201.png)

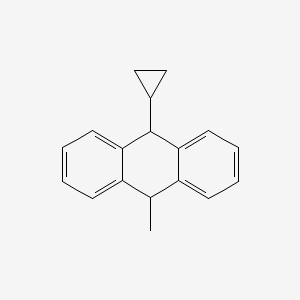
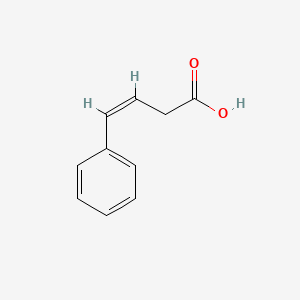

![4-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B13146225.png)
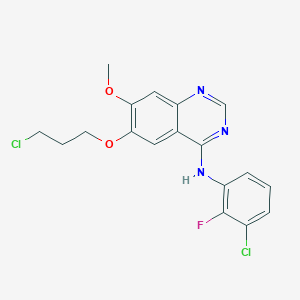
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide](/img/structure/B13146244.png)
